3-Fluoro-4-nitrophénol

Vue d'ensemble

Description

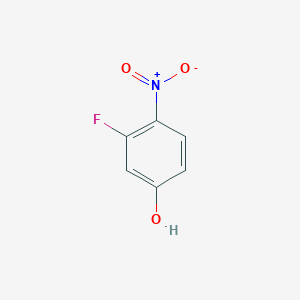

3-Fluoro-4-nitrophenol is an organic compound with the molecular formula C6H4FNO3 . It is characterized by the presence of a fluorine atom, a nitro group, and a hydroxyl group attached to a benzene ring. This compound is known for its pale yellow to brown appearance and is used in various chemical syntheses .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

3-Fluoro-4-nitrophenol is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for developing anti-inflammatory and analgesic drugs .

Case Study: Antimycobacterial Activity

A study synthesized a series of derivatives from 3-fluoro-4-nitrophenol, specifically focusing on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds. These derivatives exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivative demonstrated an MIC of 4 μg/mL against both standard and rifampin-resistant strains .

Agrochemical Production

Herbicides and Pesticides:

The compound plays a crucial role in formulating herbicides and pesticides. Its chemical structure contributes to the efficacy of crop protection solutions, making it an essential component in agrochemicals aimed at enhancing agricultural productivity .

Analytical Chemistry

Reagent for Detection:

In analytical chemistry, 3-fluoro-4-nitrophenol serves as a reagent for detecting and quantifying phenolic compounds. It enhances the accuracy of environmental monitoring methods, particularly in assessing water quality and pollution levels .

Material Science

Polymer Formulations:

In material science, this compound is incorporated into polymer formulations to improve thermal stability and chemical resistance. Such enhancements are vital for industries that require durable materials capable of withstanding harsh environments .

Research Applications

Molecular Biology and Biochemistry:

In academic research settings, 3-fluoro-4-nitrophenol is utilized to study enzyme inhibition and metabolic pathways. Its role in these studies helps elucidate biochemical processes and can lead to the development of new therapeutic strategies .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Potent antimycobacterial derivatives synthesized |

| Agrochemical Production | Formulation of herbicides and pesticides | Essential for effective crop protection solutions |

| Analytical Chemistry | Reagent for phenolic compound detection | Enhances accuracy in environmental monitoring |

| Material Science | Improves thermal stability in polymers | Benefits industries requiring durable materials |

| Research Applications | Studies on enzyme inhibition and metabolic pathways | Insights into biochemical processes |

Mécanisme D'action

Target of Action

The primary target of 3-Fluoro-4-nitrophenol is the respiratory system . This compound may interact with various components of the respiratory system, potentially causing changes in respiratory function.

Mode of Action

It’s known that this compound has been used in thesolid phase synthesis of benzimidazoles and quinoxalin-2-ones . These compounds have various biological activities, suggesting that 3-Fluoro-4-nitrophenol may interact with its targets in a way that facilitates these reactions.

Result of Action

Given its use in the synthesis of benzimidazoles and quinoxalin-2-ones , it’s likely that this compound may have indirect effects on cellular function through its role in the synthesis of these biologically active compounds.

Action Environment

The action of 3-Fluoro-4-nitrophenol can be influenced by various environmental factors. For instance, safety data sheets suggest that this compound should be handled in a well-ventilated area to avoid inhalation of dust, fume, gas, mist, vapors, or spray . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as ventilation and exposure to air.

Analyse Biochimique

Biochemical Properties

3-Fluoro-4-nitrophenol plays a role in biochemical reactions, particularly in the synthesis of benzimidazoles and quinoxalin-2-ones

Cellular Effects

It is known that nitrophenols can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to participate in the synthesis of benzimidazoles and quinoxalin-2-ones

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-nitrophenol typically involves the nitration of 3-fluorophenol. The process includes the following steps:

Purification: The crude product is purified through recrystallization or distillation to obtain pure 3-Fluoro-4-nitrophenol.

Industrial Production Methods: Industrial production methods aim to optimize yield and reduce energy consumption. One such method involves:

Reaction: Reacting 3-fluorophenol with a nitrating agent under controlled temperature and pressure conditions.

Purification: Removing isomers and other impurities through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-4-nitrophenol undergoes various chemical reactions, including:

Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, attacking electrophilic centers in other molecules to form ether derivatives.

Common Reagents and Conditions:

Nitration: Concentrated sulfuric acid and nitric acid.

Reduction: Hydrogen gas and a metal catalyst such as palladium on carbon.

Major Products:

Ether Derivatives: Formed through nucleophilic substitution reactions.

Aminophenol Derivatives: Formed through the reduction of the nitro group.

Comparaison Avec Des Composés Similaires

3-Fluoro-4-nitrotoluene: Similar structure but with a methyl group instead of a hydroxyl group.

5-Fluoro-2-nitrophenol: Similar structure but with the nitro group at a different position.

Uniqueness: 3-Fluoro-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a fluorine atom, nitro group, and hydroxyl group makes it a valuable intermediate in various synthetic processes .

Activité Biologique

3-Fluoro-4-nitrophenol (3F4NP) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings on the biological activity of 3F4NP, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Antitubercular Properties

A significant body of research has focused on the antitubercular activity of derivatives of 3-fluoro-4-nitrophenol. A study synthesized a series of compounds based on this scaffold, including 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. These compounds were evaluated for their efficacy against Mycobacterium tuberculosis (M. tuberculosis) H37Rv. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 64 μg/mL, indicating varying degrees of effectiveness.

- Most Potent Derivative : The derivative 3m exhibited an MIC of 4 μg/mL against both M. tuberculosis H37Rv and rifampicin-resistant strains, suggesting its potential as a lead compound for further development in antitubercular therapy .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | M. tuberculosis H37Rv, Rifampicin-resistant M. tuberculosis |

| 3e | 64 | M. tuberculosis H37Rv |

| 3p | 64 | M. tuberculosis H37Rv |

This data highlights the promise of modifying the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide scaffold to enhance its antitubercular properties.

Cytotoxicity Studies

The cytotoxic effects of various derivatives were assessed using the MTT assay across six different tumor cell lines. The results indicated that while some derivatives showed promise as antimycobacterial agents, they also had varying levels of cytotoxicity.

- Safety Profile : Compound 3m demonstrated a good safety profile with an IC50 value greater than 40 μmol/L against all tested tumor cell lines, indicating low toxicity at therapeutic concentrations .

| Compound | IC50 (μmol/L) | Tumor Cell Lines Tested |

|---|---|---|

| 3m | >40 | Various (including melanoma, lung adenocarcinoma) |

| 3a | <40 | Various |

| 3d | <40 | Various |

Research has indicated that the biological activity of 3-fluoro-4-nitrophenol and its derivatives may involve several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds like 3F4NP can act as substrates for sulfotransferases, which play a role in drug metabolism and detoxification processes .

- Protonation States : The ionization state of the compound at physiological pH can influence its reactivity and interaction with biological targets. For instance, at pH levels relevant to human physiology, studies suggest that significant ionization occurs, enhancing its nucleophilic characteristics .

Case Studies

Several case studies have highlighted the potential applications of 3-fluoro-4-nitrophenol in drug development:

Propriétés

IUPAC Name |

3-fluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSGKHVRDGATJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075346 | |

| Record name | 3-Fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-41-2 | |

| Record name | 3-Fluoro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 3-fluoro-4-nitrophenol?

A1: 3-Fluoro-4-nitrophenol can be synthesized through several routes. One approach involves a multi-step process starting with m-fluoroaniline, involving diazotization, hydrolysis, nitration, and isomer separation []. Another method utilizes 2,4-difluoronitrobenzene as a starting material, undergoing methoxylation and subsequent demethylation to yield the desired product [].

Q2: What are the optimal conditions for the catalytic hydrogenation of 3-fluoro-4-nitrophenol to 3-fluoro-4-aminophenol?

A2: Research indicates that using a Pd-Fe/SiO2 catalyst [] or a 5% palladium on TiO2 catalyst modified with 2% Fe [] are effective for this reaction. The optimal conditions include:

Q3: How is 3-fluoro-4-nitrophenol characterized?

A3: The synthesized 3-fluoro-4-nitrophenol is typically characterized using a combination of techniques, including:

Q4: What is the significance of the crystal structure of ketosteroid isomerase D40N from Pseudomonas putida (pKSI) complexed with 3-fluoro-4-nitrophenol?

A4: While the abstract doesn't provide specific details [], studying the crystal structure of an enzyme (pKSI) bound to a ligand (3-fluoro-4-nitrophenol) can provide valuable insights into:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.